2-(4-chlorophenoxy)-2-methyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]propanamide
Description
Properties
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-N-(4-pyrazol-1-ylcyclohexyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN3O2/c1-19(2,25-17-10-4-14(20)5-11-17)18(24)22-15-6-8-16(9-7-15)23-13-3-12-21-23/h3-5,10-13,15-16H,6-9H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWGDTFVMZVZSEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1CCC(CC1)N2C=CC=N2)OC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
The following table and analysis highlight key similarities and differences between the target compound and related molecules:
Structural and Functional Insights
- Chlorophenoxy Group: Present in the target compound, Compound 1, and procyazine. This group enhances lipid solubility and membrane penetration but may limit aqueous solubility .
- Pyrazole vs. Tetrazole : The pyrazole-cyclohexyl group in the target compound likely improves target specificity compared to the tetrazole in Compound 1, which exhibits higher metabolic stability .
- Branched Chains : The methyl group at the α-carbon (shared with procyazine) may sterically hinder enzymatic degradation, prolonging half-life .
Pharmacological and Bioavailability Considerations
- Compound 1’s 67% bioavailability in rats suggests that the target compound’s pyrazole-cyclohexyl substituent could reduce absorption due to increased molecular weight and hydrophobicity .
Q & A
Basic: What are the standard synthetic routes for preparing 2-(4-chlorophenoxy)-2-methyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]propanamide?
Methodological Answer:
The compound is typically synthesized via multi-step reactions:
Nucleophilic Substitution: React 4-chlorophenol with methylpropanoyl chloride to form the phenoxypropanamide backbone.
Cyclohexylamine Functionalization: Introduce the pyrazole moiety to the cyclohexylamine group via Buchwald-Hartwig coupling or SNAr reactions under basic conditions (e.g., K₂CO₃ in DMF).
Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization for high purity .
Key Considerations: Monitor reaction progress via TLC and confirm final structure using NMR (¹H/¹³C) and HRMS.
Advanced: How can researchers optimize reaction yields when synthesizing derivatives with conflicting steric and electronic effects?
Methodological Answer:
- Design of Experiments (DoE): Apply factorial design to test variables (temperature, solvent polarity, catalyst loading). For example, use a central composite design to identify optimal conditions for pyrazole coupling .
- Steric Mitigation: Introduce bulky ligands (e.g., XPhos) to stabilize transition states in Pd-catalyzed reactions.
- Electronic Tuning: Adjust substituents on the pyrazole ring (e.g., electron-withdrawing groups) to enhance reactivity. Validate via DFT calculations (e.g., Gaussian09) to predict electronic effects .
Basic: What analytical techniques are essential for characterizing this compound and its intermediates?
Methodological Answer:
- Structural Confirmation: ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) for backbone and substituent analysis.
- Purity Assessment: HPLC-MS (C18 column, acetonitrile/water + 0.1% formic acid) to detect impurities <0.5%.
- Crystallography: Single-crystal X-ray diffraction for absolute configuration determination (if crystalline) .
Advanced: How can researchers resolve discrepancies in reported biological activity (e.g., antifungal vs. anticancer) across studies?
Methodological Answer:
- Dose-Response Validation: Replicate assays (e.g., MTT for cytotoxicity, CLSI M38 for antifungal activity) using standardized protocols.
- Target Profiling: Perform kinase/inhibitor screens (Eurofins Panlabs) to identify off-target interactions.
- Meta-Analysis: Aggregate data from PubChem and ChEMBL, applying statistical weighting to account for assay variability .
Basic: What storage conditions are recommended to prevent degradation of this compound?
Methodological Answer:
- Stability Profile: Store at -20°C in amber vials under argon. Avoid aqueous solvents (hydrolysis risk at amide group) .
- Degradation Monitoring: Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis.
Advanced: How can computational methods predict the compound’s reactivity in novel reaction environments?
Methodological Answer:
- Reaction Pathway Modeling: Use quantum mechanics (QM) tools (e.g., ORCA, Gaussian) to simulate nucleophilic attack at the chloro-phenoxy group.
- Solvent Effects: Apply COSMO-RS to predict solvation energies in polar aprotic solvents (e.g., DMF vs. THF) .
- Machine Learning: Train models on existing reaction databases (Reaxys) to forecast byproduct formation.
Advanced: What strategies address low aqueous solubility in pharmacological assays?
Methodological Answer:
- Co-Solvent Systems: Use DMSO/PEG-400 mixtures (<1% DMSO to avoid cytotoxicity).
- Nanoparticle Formulation: Encapsulate in PLGA nanoparticles (emulsification-solvent evaporation method) to enhance bioavailability.
- Prodrug Design: Introduce phosphate esters at the propanamide group for in situ hydrolysis .
Basic: How can researchers validate the compound’s mechanism of action in enzyme inhibition studies?
Methodological Answer:
- Enzyme Kinetics: Perform Michaelis-Menten assays (varying substrate concentrations) to determine inhibition type (competitive/non-competitive).
- Docking Studies: Use AutoDock Vina to model binding poses in target active sites (e.g., CYP450 isoforms).
- Control Experiments: Include known inhibitors (e.g., ketoconazole for CYP3A4) to benchmark activity .
Advanced: How should researchers design SAR studies to explore the pyrazole-cyclohexyl moiety’s role?
Methodological Answer:
- Analog Synthesis: Prepare derivatives with substituents at pyrazole N1 (e.g., methyl, trifluoromethyl) and cyclohexyl C4 (e.g., hydroxyl, amino).
- Activity Clustering: Use principal component analysis (PCA) on bioactivity data to identify critical substituent features.
- Free-Wilson Analysis: Quantify contributions of individual substituents to overall activity .
Advanced: What statistical methods are optimal for analyzing contradictory data in multi-laboratory studies?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
